molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B031252 Ethyl glyoxylate CAS No. 924-44-7

Ethyl glyoxylate

Cat. No.: B031252
CAS No.: 924-44-7
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Ethyl glyoxylate is an organic compound with the molecular formula C4H6O3. It is an ester of glyoxylic acid and is characterized by the presence of both an aldehyde and an ester functional group. This compound is widely used in organic synthesis due to its high reactivity and versatility.

Mechanism of Action

Target of Action

Ethyl glyoxylate is a versatile compound that has been used as an intermediate in the synthesis of various pharmaceuticals due to its high reactivity . It has been reported to interact with various targets, including enzymes and proteins involved in metabolic pathways . For instance, it has been used in the synthesis of glycine derivatives, which are non-proteinogenic amino acids .

Mode of Action

This compound interacts with its targets through various chemical reactions. It has been used in the synthesis of glycine derivatives through a reaction catalyzed by bismuth salts . In another study, it was used in the formation of self-immolative polymers, where it was attached to stimuli-responsive end-caps through post-polymerization ‘click’ reactions .

Biochemical Pathways

This compound is involved in the glyoxylate cycle, a biochemical pathway that enables organisms to convert fatty acids into carbohydrates . This pathway is crucial for the induction of plant defense mechanisms in response to fungi . The glyoxylate cycle bypasses the oxidative decarboxylation steps of the TCA cycle, conserving carbon skeletons for biomass generation .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, in the synthesis of glycine derivatives, it leads to the formation of new C-N bonds . In the formation of self-immolative polymers, it allows for the attachment of stimuli-responsive end-caps, enabling the polymers to degrade in response to various environmental, chemical, and biological stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the formation of self-immolative polymers, the degradation of the polymers can be initiated by cleavage of the end-caps, and this process depends strongly on the moiety that connects the end-cap to the polymer backbone . Additionally, the biodegradation of poly(this compound), a functionalized polyacetal, was found to be influenced by environmental conditions, with more than 95% of the polymer converted into CO2 over a period of six months .

Biochemical Analysis

Biochemical Properties

Ethyl glyoxylate participates in biochemical reactions involving enzymes and proteins. It is a component in the formation of UV light-responsive polyglyoxylates, which are used in the self-assembly of different copolymers . The interaction of this compound with these biomolecules is crucial in tuning the properties of polyglyoxylates .

Cellular Effects

The effects of this compound on cells are largely related to its role in biochemical reactions. It contributes to the formation of polyglyoxylates, which can influence cellular function by altering the stability, hydrophobicity, and drug-loading properties of the cell . These changes can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the formation of polyglyoxylates . It participates in the polymerization and copolymerization of other compounds to form these polyglyoxylates . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the properties of polyglyoxylates, which this compound helps form, can be tuned through the incorporation of new monomers . This can influence the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific studies detailing the threshold effects, toxic effects, or adverse effects at high doses of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in the glyoxylate cycle, an anabolic pathway occurring in plants, bacteria, protists, and fungi . This cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates . This compound interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its involvement in the glyoxylate cycle, it is likely that it interacts with various transporters or binding proteins . These interactions could influence its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role in the glyoxylate cycle, it is likely that it is present in the cytosol and potentially in organelles like peroxisomes where the glyoxylate cycle occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl glyoxylate can be synthesized through several methods. One common method involves the oxidation of ethyl glycolate using oxidizing agents such as potassium permanganate or hydrogen peroxide. Another method involves the ozonolysis of ethyl vinyl ether, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of ethyl glycolate. The process typically involves the use of a catalyst to enhance the reaction rate and yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of a base.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

Ethyl glyoxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name ethyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethyl_acetate
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
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Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
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Record name Acetic acid ethyl ester
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Record name Ethyl acetate
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Record name Ethyl acetate
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Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
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Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Record name Ethyl acetate
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Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
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Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
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Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl glyoxylate
Reactant of Route 2
Ethyl glyoxylate
Reactant of Route 3
Ethyl glyoxylate
Reactant of Route 4
Ethyl glyoxylate
Reactant of Route 5
Ethyl glyoxylate
Reactant of Route 6
Ethyl glyoxylate
Customer
Q & A

Q1: What is the molecular formula and weight of ethyl glyoxylate?

A1: this compound has a molecular formula of C4H6O3 and a molecular weight of 102.09 g/mol.

Q2: Is there spectroscopic data available to characterize this compound?

A2: Yes, researchers commonly use techniques like IR and 1H NMR to characterize this compound. For instance, one study used IR and 1H NMR to confirm the structure of this compound synthesized via ozonization. []

Q3: What makes this compound a valuable reagent in organic synthesis?

A3: this compound participates in various reactions due to its reactive aldehyde group. It is utilized in numerous synthetic transformations, including aldol reactions, Mannich reactions, and cycloadditions.

Q4: How can this compound be used to synthesize chiral molecules?

A4: this compound serves as a versatile starting material in asymmetric synthesis. For example, researchers have employed chiral catalysts, such as BINOL-titanium(IV) complexes, to achieve enantioselective Friedel-Crafts alkylation reactions of this compound with aromatic amines, leading to chiral aminomandelic acid derivatives. [, ]

Q5: Can you elaborate on the use of this compound in multicomponent reactions?

A5: this compound participates effectively in multicomponent reactions. A noteworthy example is the one-pot synthesis of quinaldates through a Lewis acid-catalyzed three-component coupling reaction involving an arylamine, this compound, and an aliphatic aldehyde. []

Q6: How is this compound employed in the synthesis of heterocyclic compounds?

A6: this compound acts as a key building block for constructing various heterocycles. For example, researchers have developed methods for synthesizing substituted furo[3,2-c]quinolines and 7H-indeno[2,1-c]quinolines through Lewis acid-catalyzed cycloaddition reactions of this compound imines with dihydrofuran and indene, respectively. []

Q7: What are the characteristics of poly(this compound) (PEtG)?

A7: PEtG belongs to a class of polymers known as polyacetals. It is noteworthy for its potential biodegradability and responsiveness to various stimuli. []

Q8: How is PEtG synthesized?

A8: PEtG can be synthesized through anionic polymerization of this compound. This method allows for control over molecular weight and dispersity using initiators like alkyllithiums and alkoxides. []

Q9: What are the advantages of using PEtG in drug delivery applications?

A9: PEtG exhibits promise in drug delivery systems due to its self-immolative properties. This characteristic enables controlled and complete degradation of the polymer backbone upon triggering by specific stimuli, resulting in efficient drug release. []

Q10: Can you describe the mechanism of stimuli-responsive depolymerization in PEtG?

A10: PEtG can be designed to incorporate stimuli-responsive end-caps. Upon exposure to a specific stimulus, the end-cap cleaves, initiating an end-to-end depolymerization process. This process distinguishes PEtG from conventional degradable polymers, leading to unique erosion mechanisms and potential applications in smart packaging. [, ]

Q11: Can this compound itself act as a catalyst in organic reactions?

A11: While not a catalyst itself, this compound participates in reactions promoted by various catalysts. For instance, chiral biphenols have been shown to catalyze the enantioselective Petasis reaction involving alkenyl boronates, secondary amines, and this compound, resulting in chiral α-amino ester products with high enantiomeric ratios. []

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